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Compound of Interest

Compound Name: 5-Amino-1H-indazol-3-ol

Cat. No.: B1283361

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Amino-1H-indazol-3-ol, a heterocyclic
organic compound of interest in medicinal chemistry and drug discovery. This document
consolidates essential chemical data, including its CAS number and molecular weight, and
outlines a detailed synthesis protocol. Furthermore, it delves into the compound's known
biological activities and its interactions with cellular signaling pathways, offering a valuable
resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

5-Amino-1H-indazol-3-ol is a substituted indazole derivative. The fundamental chemical and
physical properties are summarized in the table below for quick reference.
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Property Value Source
CAS Number 89792-09-6 [1]
Molecular Formula C7H7Ns0 [1]
Molecular Weight 149.15 g/mol Calculated

5-amino-3-hydroxy

(1h)indazole, 5-amino-1h-
Synonyms indazol-3(2h)-one, 5-amino-3- [1]

hydroxyindazole, 5-amino-3h-

indazol-3-one

Synthesis Protocol

The synthesis of indazole derivatives can be achieved through various chemical strategies. A
general and widely applicable method involves the cyclization of appropriately substituted
ortho-aminobenzonitriles. While a specific, detailed experimental protocol for the synthesis of 5-
Amino-1H-indazol-3-ol is not readily available in the public domain, a representative synthetic
approach based on established indazole synthesis methodologies is presented below. This
protocol is intended as a guideline and may require optimization for specific laboratory
conditions.

Hypothetical Synthesis of 5-Amino-1H-indazol-3-ol

This proposed synthesis involves a two-step process starting from a commercially available
substituted benzonitrile.

Step 1: Synthesis of 5-Nitro-1H-indazol-3-ol

A common precursor for aminoindazoles is the corresponding nitro derivative. The synthesis of
5-nitro-1H-indazol-3-ol can be achieved by the reaction of 2-fluoro-5-nitrobenzonitrile with
hydrazine hydrate.

o Reaction: 2-fluoro-5-nitrobenzonitrile + Hydrazine hydrate — 5-Nitro-1H-indazol-3-ol

e Procedure:
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Dissolve 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or n-butanol.
Add hydrazine hydrate dropwise to the solution at room temperature.

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group of 5-Nitro-1H-indazol-3-ol to the

corresponding amine, yielding 5-Amino-1H-indazol-3-ol.

e Reaction: 5-Nitro-1H-indazol-3-ol + Reducing agent — 5-Amino-1H-indazol-3-ol

e Procedure:

[¢]

Dissolve 5-Nitro-1H-indazol-3-ol in a solvent such as ethanol or methanol.

Add a reducing agent, for example, tin(ll) chloride dihydrate (SnClz-:2H20) or catalytic
hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

If using SnClz, the reaction is typically carried out under acidic conditions (e.g., with
hydrochloric acid) and may require heating.

Monitor the reaction by TLC until the starting material is consumed.

After the reaction is complete, neutralize the mixture and extract the product with an
organic solvent.

The organic layers are then combined, dried over anhydrous sodium sulfate, and the
solvent is evaporated to yield the crude product.

Further purification can be achieved by column chromatography.
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Caption: Hypothetical two-step synthesis of 5-Amino-1H-indazol-3-ol.

Biological Activity and Signaling Pathways

The biological activities of many indazole derivatives have been extensively studied, revealing
a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and
antimicrobial effects. While specific studies on 5-Amino-1H-indazol-3-ol are limited, the
broader class of aminoindazoles and indazol-3-ols has shown significant interactions with
various biological targets and signaling pathways.

3.1. Potential as Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.
For instance, various substituted 1H-indazole-3-amine derivatives have been synthesized and
evaluated for their antitumor activity, with some compounds showing inhibitory effects on
cancer cell lines such as lung, leukemia, prostate, and hepatoma cells.[2] These effects are
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often mediated through the inhibition of key signaling pathways involved in cell proliferation and
survival, such as the p53/MDM2 pathway.[2]

3.2. D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase
(DAAO).[3] DAAO is a target in the treatment of schizophrenia, as its inhibition can lead to
increased levels of D-serine in the brain, which in turn modulates NMDA receptor activity.[3]
This suggests a potential neurological application for compounds like 5-Amino-1H-indazol-3-
ol.

3.3. General Antiproliferative Activity

Substituted 3-amino-indazole derivatives have demonstrated antiproliferative activity against
various tumor cell lines.[4][5] The mechanism of action often involves the induction of cell cycle
arrest, for example, in the GO-G1 phase, and modulation of key cell cycle regulatory proteins
like the retinoblastoma protein (pRb).[5]

5-Amino-1H-indazol-3-ol
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Caption: Potential biological targets and outcomes of 5-Amino-1H-indazol-3-ol.
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Conclusion

5-Amino-1H-indazol-3-ol represents a molecule of significant interest for further investigation
in the fields of medicinal chemistry and pharmacology. Its structural similarity to known
bioactive indazole derivatives suggests a high potential for therapeutic applications, particularly
in oncology and neurology. The information provided in this technical guide serves as a
foundational resource for researchers aiming to synthesize, characterize, and evaluate the
biological activity of this compound. Further experimental studies are warranted to fully
elucidate its mechanism of action and to explore its potential as a lead compound in drug
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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